

An In-depth Technical Guide to D-phenylalaninamide: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **D-Phenylalaninamide**

Cat. No.: **B555535**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **D-phenylalaninamide**, a derivative of the non-proteinogenic amino acid D-phenylalanine. It is a valuable chiral building block in medicinal chemistry and drug development, often incorporated into peptides to increase their resistance to enzymatic degradation. This document details its chemical structure, physicochemical properties, and key synthesis methodologies, including detailed experimental protocols.

Chemical Structure and Properties

D-phenylalaninamide, systematically named (2R)-2-amino-3-phenylpropanamide, is an amino acid amide derived from D-phenylalanine.^[1] Its structure features a chiral center at the alpha-carbon with the (R)-configuration, a primary amine group, a primary amide group, and a benzyl side chain.^[2] This structure allows it to participate in hydrogen bonding, influencing its interactions within biological systems.^[3]

Key Structural Features:

- Chiral Center: The α -carbon has an (R)-configuration.
- Aromatic Ring: A phenyl group attached to the β -carbon.

- Functional Groups: A primary amine ($-\text{NH}_2$), and a primary amide ($-\text{CONH}_2$).

The table below summarizes the key physicochemical properties of **D-phenylalaninamide**.

Property	Value	Reference(s)
CAS Number	5241-59-8	[2]
Molecular Formula	$\text{C}_9\text{H}_{12}\text{N}_2\text{O}$	[2]
Molecular Weight	164.21 g/mol	[2]
Appearance	White to off-white powder or crystalline solid	[1][3]
Melting Point	72-81 °C	[2]
Optical Rotation $[\alpha]\text{D}^{20}$	$-19 \pm 2^\circ$ (c=1 in 1N HCl)	[2]
Purity (Typical)	$\geq 99\%$ (HPLC)	[2]
IUPAC Name	(2R)-2-amino-3-phenylpropanamide	[1]

Synthesis of D-phenylalaninamide

The synthesis of **D-phenylalaninamide** can be achieved through several routes, commonly starting from D-phenylalanine or its derivatives. The primary challenge is to form the amide bond while preserving the stereochemical integrity of the chiral center. Both chemical and enzymatic methods have been developed.

A straightforward and common method for synthesizing **D-phenylalaninamide** is the ammonolysis of a D-phenylalanine ester, such as the methyl or ethyl ester. This reaction directly converts the ester functional group into a primary amide.

Reaction Scheme: D-Phenylalanine Methyl Ester + Ammonia \rightarrow **D-Phenylalaninamide** + Methanol

Experimental Protocol: Ammonolysis of D-Phenylalanine Methyl Ester Hydrochloride

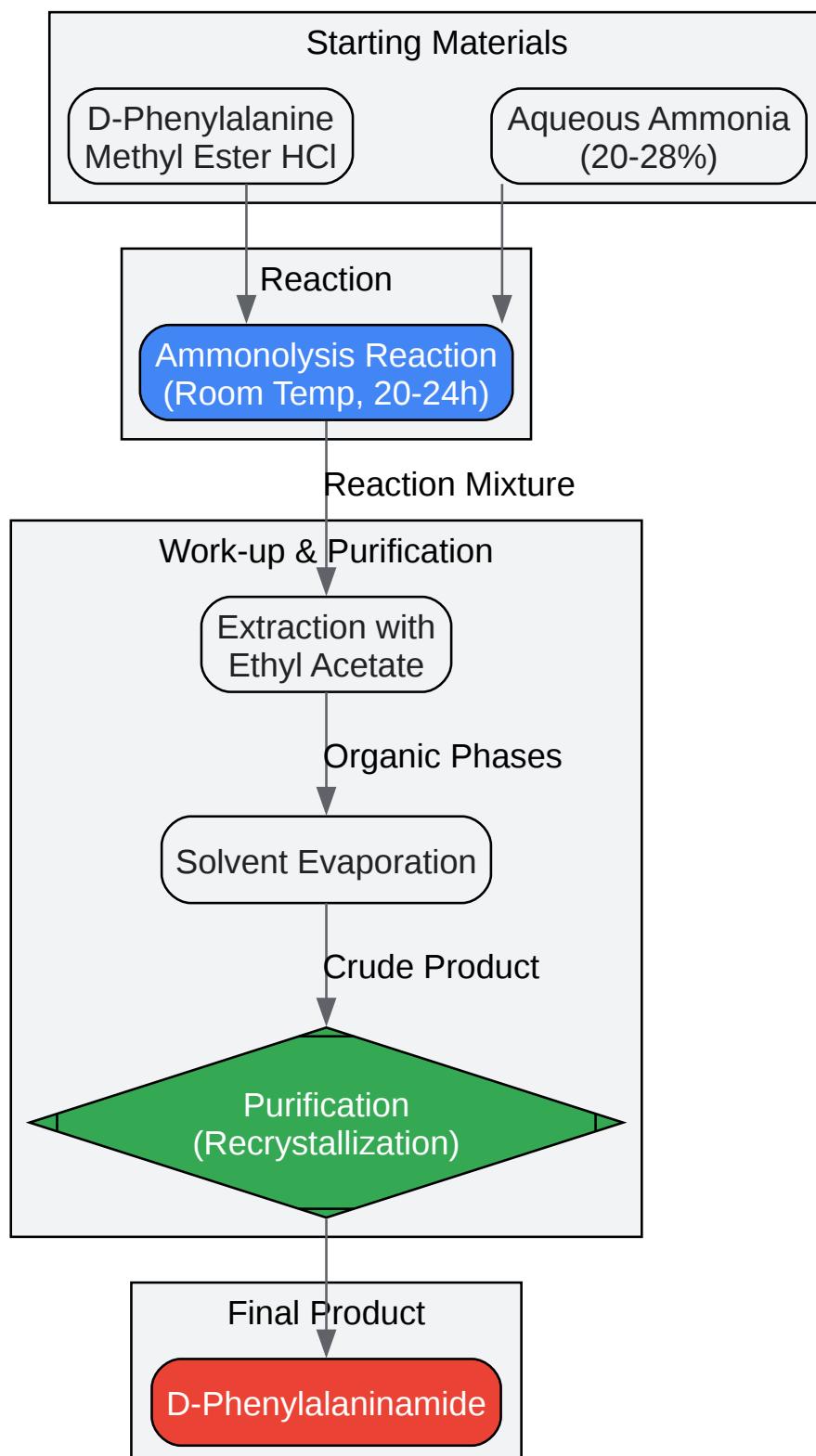
This protocol is adapted from a general procedure for the synthesis of the L-enantiomer.[\[4\]](#)

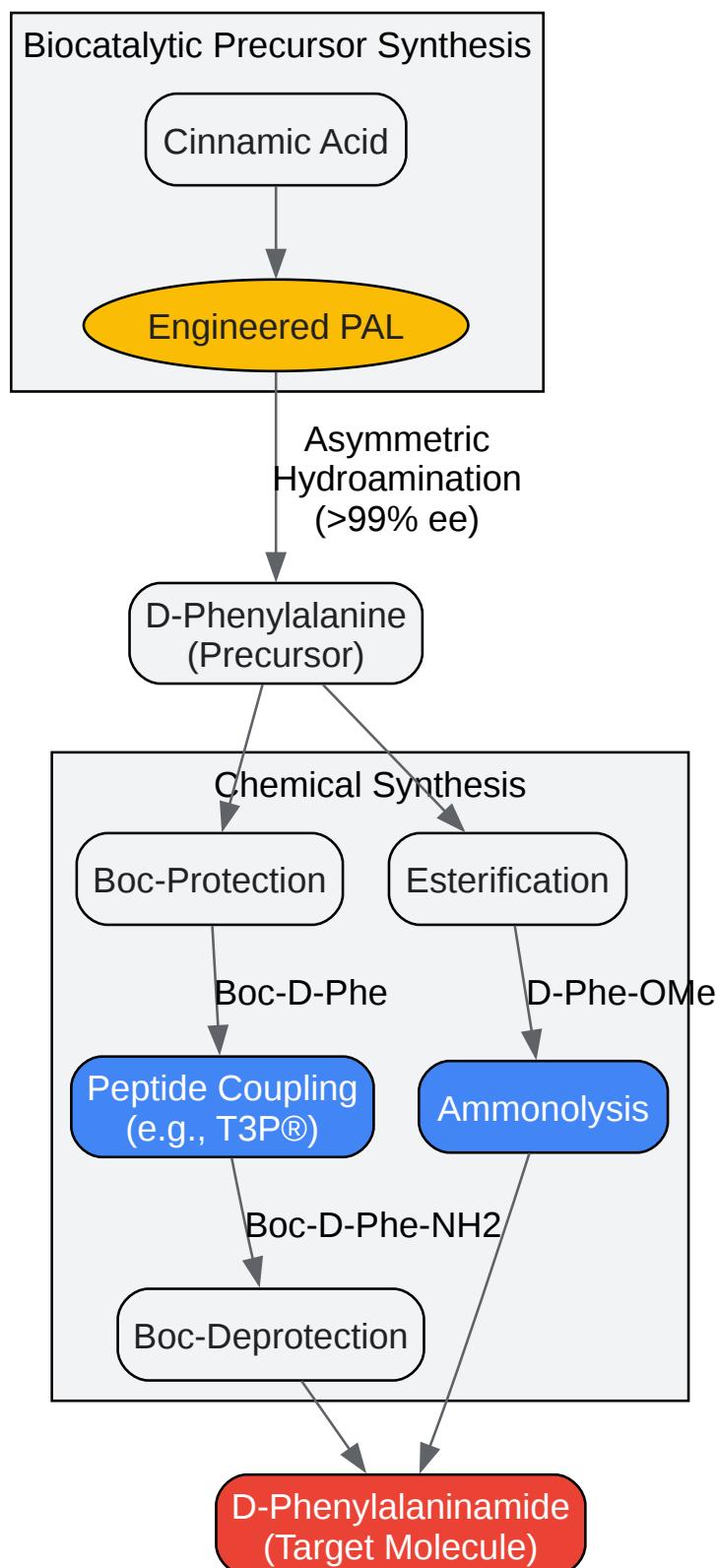
- Materials:

- D-phenylalanine methyl ester hydrochloride
- 20-28% Aqueous ammonia solution
- Ethyl acetate

- Procedure:

- Dissolve D-phenylalanine methyl ester hydrochloride in a concentrated aqueous ammonia solution (e.g., 20% solution) in a sealed vessel.[\[4\]](#)
- Stir the reaction mixture vigorously at room temperature for approximately 20-24 hours.[\[4\]](#)
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, extract the aqueous mixture with ethyl acetate (3 x 50 mL).[\[4\]](#)
- Combine the organic phases.
- Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator.
- The resulting crude product is **D-phenylalaninamide**, which will appear as a white solid.[\[4\]](#)


- Purification:


- The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

- Expected Yield:

- Yields for this type of reaction are typically in the range of 70-80%. A reported synthesis of the L-enantiomer using this method yielded 76%.[\[4\]](#)

Synthesis Workflow: Ammonolysis of D-Phenylalanine Methyl Ester

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aapep.bocsci.com [aapep.bocsci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 5241-58-7: Phenylalaninamide | CymitQuimica [cymitquimica.com]
- 4. H-PHE-NH2 | 5241-58-7 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to D-phenylalaninamide: Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555535#d-phenylalaninamide-chemical-structure-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com